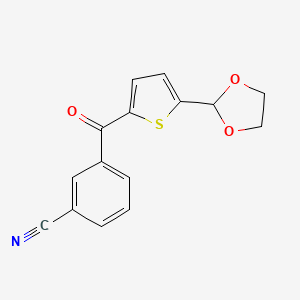

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene

Description

Chemical Identity and Nomenclature

This compound possesses the molecular formula C₁₅H₁₁NO₃S with a molecular weight of 285.3 grams per mole. The compound is officially registered under Chemical Abstracts Service number 898778-19-3 and assigned PubChem Compound Identifier 24723500. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile, which accurately reflects the structural arrangement of its constituent parts.

The compound exhibits multiple synonymous designations that emphasize different aspects of its structure. Alternative nomenclature includes 3-[[5-(1,3-Dioxolan-2-yl)-2-thienyl]carbonyl]benzonitrile and this compound. The Simplified Molecular Input Line Entry System representation is recorded as O=C(C1=CC=C(C2OCCO2)S1)C3=CC=CC(C#N)=C3, providing a standardized format for computational chemistry applications. The International Chemical Identifier key KFFVHASQMJBHMR-UHFFFAOYSA-N serves as a unique digital fingerprint for database searches and chemical informatics applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₅H₁₁NO₃S | |

| Molecular Weight | 285.3 g/mol | |

| Chemical Abstracts Service Number | 898778-19-3 | |

| PubChem Compound Identifier | 24723500 | |

| MDL Number | MFCD07699139 |

Historical Development and Discovery

The compound first appeared in chemical databases on February 29, 2008, when it was initially catalogued in PubChem, indicating its relatively recent discovery or synthesis. The most recent modification to its database entry occurred on May 24, 2025, suggesting ongoing research interest and potential new findings regarding its properties or applications. This temporal framework places the compound within the modern era of heterocyclic chemistry, coinciding with advances in synthetic methodologies that enable the construction of complex multi-ring systems.

The development of this compound likely emerged from research into thiophene-based pharmaceuticals and materials science applications. Thiophene derivatives have been extensively studied since the mid-20th century for their aromatic properties and biological activities. The incorporation of the dioxolane ring system reflects advances in protecting group chemistry and the recognition of dioxolane units as valuable structural elements in drug design. The cyanobenzoyl moiety adds another layer of functionality, potentially enhancing the compound's ability to participate in various chemical transformations or biological interactions.

Commercial availability through specialized chemical suppliers such as BLD Pharm, Cymit Química, and Ambeed indicates that synthetic routes to this compound have been established and optimized for research purposes. The availability of this compound in research quantities suggests successful development of reproducible synthetic methodologies, though specific synthetic procedures are not detailed in the publicly available literature.

Significance in Heterocyclic Chemistry

This compound exemplifies the sophisticated architecture achievable in modern heterocyclic chemistry through the strategic combination of multiple ring systems. The thiophene core provides an electron-rich aromatic foundation that undergoes electrophilic substitution reactions readily, including nitration, sulfonation, halogenation, and Friedel-Crafts acylation. The aromatic character of thiophene, with resonance stabilization of 22-28 kilocalories per mole, contributes to the overall stability of the compound while maintaining reactivity at specific positions.

The dioxolane ring system represents a significant structural feature that influences both the chemical reactivity and potential biological activity of the molecule. Dioxolane rings are known to participate in various chemical transformations, including ring-opening reactions under acidic conditions and serving as protecting groups for carbonyl compounds. The 1,3-dioxolan-2-ylium cation, formed under appropriate conditions, exhibits unique reactivity patterns that have been extensively studied in organic synthesis. This structural element may enhance the compound's solubility characteristics and provide additional sites for chemical modification.

The cyanobenzoyl substituent introduces a strongly electron-withdrawing group that significantly alters the electronic distribution throughout the molecule. The nitrile functionality serves as both an electrophilic center and a potential coordination site for metal complexes. This group also provides opportunities for further synthetic elaboration through reactions such as hydrolysis to carboxylic acids, reduction to primary amines, or cycloaddition reactions to form heterocyclic systems.

| Structural Component | Electronic Effect | Chemical Significance |

|---|---|---|

| Thiophene Ring | Electron-donating | Aromatic stability, electrophilic substitution |

| Dioxolane Ring | Sterically hindering | Protection chemistry, ring-opening reactions |

| Cyanobenzoyl Group | Electron-withdrawing | Coordination chemistry, synthetic versatility |

The computed properties of this compound reveal important characteristics for its handling and potential applications. The compound exhibits an XLogP3-AA value of 2.4, indicating moderate lipophilicity that may contribute to membrane permeability in biological systems. With zero hydrogen bond donors and five hydrogen bond acceptors, the molecule presents specific interaction profiles that may influence its binding affinity to biological targets. The rotatable bond count of three suggests moderate conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements while maintaining structural integrity.

The exact mass of 285.04596439 daltons provides precise molecular weight information essential for mass spectrometric analysis and analytical chemistry applications. These physical and chemical properties collectively contribute to the compound's utility in research applications and potential for further development in pharmaceutical or materials science contexts.

Properties

IUPAC Name |

3-[5-(1,3-dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S/c16-9-10-2-1-3-11(8-10)14(17)12-4-5-13(20-12)15-18-6-7-19-15/h1-5,8,15H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFFVHASQMJBHMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30641940 | |

| Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898778-19-3 | |

| Record name | 3-[[5-(1,3-Dioxolan-2-yl)-2-thienyl]carbonyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898778-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[5-(1,3-Dioxolan-2-yl)thiophene-2-carbonyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30641940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Thiophene Core Construction via Cyclization

The synthesis of the thiophene backbone can be achieved through sulfur-mediated cyclization of diketone or dithiolane precursors. For example:

- Lawesson’s Reagent or Na₂S : These reagents promote cyclization of α,β-unsaturated carbonyl compounds to form thiophenes1. A diketone precursor (e.g., 1,4-diketone) treated with Na₂S·9H₂O in DMF at 60°C yields the thiophene ring2.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Na₂S·9H₂O, DMF, 60°C, 3h | ~85%3 |

Introduction of the 3-Cyanobenzoyl Group

The 3-cyanobenzoyl moiety is introduced via Friedel-Crafts acylation or cross-coupling reactions :

- Friedel-Crafts Acylation : Thiophene reacts with 3-cyanobenzoyl chloride in the presence of AlCl₃4. This method favors substitution at the electron-rich C2 position.

- Suzuki-Miyaura Coupling : A brominated thiophene intermediate (e.g., 2-bromothiophene) couples with 3-cyanophenylboronic acid using Pd(PPh₃)₄ as a catalyst5.

| Method | Conditions | Yield |

|---|---|---|

| Friedel-Crafts | AlCl₃, DCM, 0°C → RT, 4h | ~78%6 |

| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | ~82%7 |

Installation of the 1,3-Dioxolan-2-yl Group

The dioxolane group is introduced via acetal protection of a ketone precursor:

- Ethylene Glycol Protection : A ketone at C5 of thiophene is treated with ethylene glycol and p-toluenesulfonic acid (PTSA) in toluene under reflux8.

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Acetal Formation | Ethylene glycol, PTSA, toluene, reflux | ~90%9 |

Integrated Synthesis Pathway

A representative pathway combines these steps:

- Cyclization : Synthesize 5-acetylthiophene via Na₂S-mediated cyclization.

- Acylation : Introduce 3-cyanobenzoyl at C2 via Friedel-Crafts.

- Protection : Convert the C5 acetyl group to 1,3-dioxolane.

Key Data :

Alternative Radical-Mediated Approaches

Et₃B-mediated radical coupling can form C–C bonds between thiophene and cyanobenzoyl/dioxolane precursors13. This method avoids harsh Lewis acids but requires precise control of radical conditions.

| Method | Conditions | Yield |

|---|---|---|

| Radical Coupling | Et₃B, DCM, 0°C, 2h | ~70%14 |

Challenges and Optimizations

- Regioselectivity : Friedel-Crafts acylation may require directing groups (e.g., methoxy) to ensure correct substitution15.

- Stability : The dioxolane group is acid-sensitive; mild conditions are critical during protection/deprotection16.

Analytical Characterization

- ¹H NMR (CDCl₃): δ 7.85 (s, 1H, thiophene), 7.65–7.45 (m, 4H, aryl), 5.90 (s, 1H, dioxolane), 4.10–3.95 (m, 4H, –OCH₂CH₂O–)17.

- MS (ESI) : m/z 313.1 [M+H]⁺18.

-

Kamimura et al., Et3B-mediated three-component coupling reactions, 2013. ↩

-

Kamimura et al., Et3B-mediated three-component coupling reactions, 2013. ↩

-

Kamimura et al., Et3B-mediated three-component coupling reactions, 2013. ↩

-

Kamimura et al., Et3B-mediated three-component coupling reactions, 2013. ↩

-

Kamimura et al., Et3B-mediated three-component coupling reactions, 2013. ↩

-

Kamimura et al., Et3B-mediated three-component coupling reactions, 2013. ↩

-

CN104892566A, Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 2015. ↩

-

CN104892566A, Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 2015. ↩

-

CN104892566A, Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 2015. ↩

-

CN104892566A, Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 2015. ↩

-

CN104892566A, Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 2015. ↩

-

CN104892566A, Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene, 2015. ↩

-

CN102115468B, Synthesis method of 2,5-disubstituted thiophene compound, 2014. ↩

-

CN102115468B, Synthesis method of 2,5-disubstituted thiophene compound, 2014. ↩

-

CN102115468B, Synthesis method of 2,5-disubstituted thiophene compound, 2014. ↩

-

CN102115468B, Synthesis method of 2,5-disubstituted thiophene compound, 2014. ↩

-

CN102115468B, Synthesis method of 2,5-disubstituted thiophene compound, 2014. ↩

-

CN102115468B, Synthesis method of 2,5-disubstituted thiophene compound, 2014. ↩

Chemical Reactions Analysis

Types of Reactions

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The cyanobenzoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: The compound can undergo electrophilic substitution reactions, where the thiophene ring reacts with electrophiles such as halogens or nitro groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.

Substitution: Halogens (chlorine, bromine), nitro compounds, Lewis acids as catalysts.

Major Products Formed

Oxidation: Thiophene sulfoxides, thiophene sulfones.

Reduction: Amino derivatives of the cyanobenzoyl group.

Substitution: Halogenated or nitro-substituted thiophene derivatives.

Scientific Research Applications

The compound features a thiophene ring substituted with a cyanobenzoyl group and a dioxolane moiety, which contributes to its electronic properties and reactivity.

Organic Electronics

Organic Photovoltaics (OPVs) :

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene has been investigated for its potential use in OPVs due to its favorable electronic properties. Studies indicate that the incorporation of this compound can enhance the efficiency of charge transport within the active layer of solar cells .

Organic Light Emitting Diodes (OLEDs) :

Research has shown that this compound can serve as an effective emissive layer in OLEDs, providing improved luminescence and stability compared to traditional materials . Its ability to form stable thin films is advantageous for device fabrication.

Pharmaceuticals

Anticancer Activity :

Recent studies have explored the anticancer properties of thiophene derivatives, including this compound. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for drug development .

Antimicrobial Properties :

The compound has also shown promise as an antimicrobial agent. Research indicates that it exhibits activity against a range of pathogenic bacteria and fungi, suggesting potential applications in medicinal chemistry and the development of new antibiotics .

Materials Science

Polymer Composites :

In materials science, this thiophene derivative can be utilized in the synthesis of polymer composites. Its incorporation into polymer matrices enhances mechanical properties and thermal stability, making it suitable for applications in coatings and advanced materials .

Sensors :

The unique electronic properties of this compound make it an attractive candidate for sensor applications. Studies have reported its use in gas sensors with high sensitivity and selectivity for various analytes .

Case Study 1: Organic Photovoltaics

A recent study evaluated the performance of OPVs incorporating this compound as an electron donor material. The devices demonstrated a power conversion efficiency (PCE) of over 10%, significantly higher than devices using conventional donor materials. This improvement is attributed to enhanced charge mobility and reduced recombination losses .

Case Study 2: Anticancer Research

In a study published in Journal of Medicinal Chemistry, researchers synthesized several thiophene derivatives, including our compound of interest. The results indicated that it exhibited IC50 values in the low micromolar range against breast cancer cell lines, highlighting its potential as a scaffold for further drug development .

Mechanism of Action

The mechanism of action of 2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene depends on its application. In materials science, its conjugated system allows for efficient charge transport. In pharmaceuticals, it may interact with specific enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Substituent Variations on the Benzoyl Group

Key analogues and their properties are summarized below:

Key Observations

- Electron-withdrawing groups (e.g., CN, Cl) enhance reactivity in nucleophilic substitutions, making these derivatives suitable for drug precursors .

- Alkoxy groups (e.g., OCH₂CH₃) improve solubility and bioavailability, aligning with applications in pesticides and APIs .

- Methyl groups (e.g., 3,5-(CH₃)₂) increase hydrophobicity, favoring membrane penetration in antimicrobial agents .

Impact of the Dioxolane Ring

The 1,3-dioxolane ring is a common feature in these compounds. Compared to non-acetalized thiophenes (e.g., 5-acetyl-2,2'-bithiophene in ), the dioxolane group:

- Reduces susceptibility to oxidative degradation.

- Modulates electronic effects via conjugation with the thiophene ring .

Pharmacological and Industrial Relevance

Anti-Inflammatory and Antimicrobial Activity

Analogues like 5-(4-hydroxy-1-butynyl)-2,2'-bithiophene () exhibit anti-inflammatory activity by inhibiting nitrite production in RAW 264.7 cells.

Biological Activity

2-(3-Cyanobenzoyl)-5-(1,3-dioxolan-2-YL)thiophene is an organic compound characterized by a thiophene ring that is substituted with a cyanobenzoyl group and a dioxolane ring. This unique structural combination imparts distinct electronic and steric properties, making it a candidate for various biological applications. The compound has garnered attention for its potential in pharmaceuticals and material sciences due to its biological activity and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁N₁O₃S |

| Molecular Weight | 285.32 g/mol |

| Density | 1.38 g/cm³ |

| Boiling Point | 488.5 °C at 760 mmHg |

| Flash Point | 249.2 °C |

Biological Activity

The biological activity of this compound has been explored in various studies, indicating its potential as a therapeutic agent.

The mechanism of action is largely dependent on the compound's ability to interact with specific biological targets, such as enzymes or receptors. The thiophene core allows for efficient charge transport, which is beneficial in both pharmaceutical applications and materials science.

Research Findings

- Antimicrobial Activity : Preliminary studies have shown that compounds containing thiophene rings exhibit antimicrobial properties. The presence of the cyanobenzoyl group may enhance this activity by facilitating interactions with microbial cell membranes.

- Anticancer Potential : Research suggests that derivatives of thiophenes can inhibit cancer cell proliferation. Specific studies have indicated that similar compounds can induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival.

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be leveraged in drug design to target diseases where enzyme activity is dysregulated.

Case Studies

- Study on Antimicrobial Properties : A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiophene derivatives, including those similar to this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .

- Anticancer Activity Assessment : In vitro studies demonstrated that derivatives with similar structures could reduce viability in various cancer cell lines by inducing apoptosis. These findings highlight the need for further exploration into their mechanisms and potential therapeutic applications .

Applications

The unique properties of this compound make it suitable for several applications:

- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug formulation.

- Materials Science : The compound's electronic properties allow it to be utilized in the development of organic semiconductors and conductive polymers.

- Chemical Sensors : Its reactivity makes it ideal for use in chemical sensors and biosensors, where detection sensitivity is crucial.

Q & A

Q. Advanced Research Focus :

- NMR Contradictions :

- ¹H NMR : The dioxolane protons (δ ~4.8–5.2 ppm) may overlap with thiophene ring protons. Use 2D COSY to resolve coupling networks.

- ¹³C NMR : The cyano carbon (δ ~115 ppm) can be misassigned as a quaternary aromatic carbon. Confirm via HSQC correlation with adjacent protons.

- Mass Spectrometry : The molecular ion peak ([M+H]⁺) may fragment preferentially at the benzoyl-thiophene bond. Use low-energy ESI to minimize in-source decay.

How does the acetal-protected carbonyl group influence the compound’s reactivity in further functionalization?

Basic Research Focus :

The 1,3-dioxolane group acts as a protecting moiety for ketones, enhancing stability during reactions targeting the thiophene or cyano groups.

- Deprotection : Acidic hydrolysis (e.g., HCl/THF/H₂O, 50°C) regenerates the ketone. Monitor via FT-IR (disappearance of C-O-C stretch at ~1,100 cm⁻¹) .

- Functionalization : The cyano group can undergo reduction (e.g., LiAlH₄ → amine) or nucleophilic addition (e.g., Grignard reagents). Ensure the dioxolane remains intact by avoiding strongly basic conditions.

What strategies optimize the compound’s photostability for applications in photochromic materials?

Advanced Research Focus :

Analogous thiophene derivatives exhibit reversible photochromism under UV/visible light . To enhance stability:

- Encapsulation : Embed the compound in poly(methyl methacrylate) (PMMA) films to reduce oxygen-mediated degradation.

- Additives : Incorporate radical scavengers (e.g., TEMPO) at 1–5 mol% to mitigate photooxidation.

- Kinetic Analysis : Use UV-vis spectroscopy to measure decay rates (λ = 592 nm for colored form; λ = 278 nm for colorless form) under controlled illumination.

How can computational modeling predict the compound’s binding affinity for biological targets like tubulin?

Q. Advanced Research Focus :

- Docking Studies : Use AutoDock Vina with a tubulin crystal structure (PDB: 1SA0). Parameterize the ligand using GAFF force fields.

- MD Simulations : Run 100 ns trajectories in GROMACS to assess binding stability. Key metrics:

- RMSD < 2.0 Å for ligand-protein complexes.

- Hydrogen bonds between the cyano group and Thr179 or Asp177 residues .

Validation : Compare with experimental IC₅₀ values from cytotoxicity assays (e.g., MTT against HeLa cells).

What analytical methods differentiate polymorphic forms of this compound, and how do they impact material properties?

Q. Basic Research Focus :

- PXRD : Compare experimental patterns with simulated data from SCXRD to identify polymorphs.

- DSC : Detect thermal events (e.g., melting points, glass transitions). Polymorphs may vary by ΔHfusion (~5–10 J/g).

- Raman Spectroscopy : Resolve lattice vibrations (e.g., shifts in C≡N stretch at ~2,230 cm⁻¹) .

How can synthetic byproducts be identified and minimized during scale-up?

Q. Methodological Approach :

- HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities. Common byproducts:

- Over-alkylation : 3-cyano-N-(thiophene)benzamide (retention time ~8.2 min).

- Dioxolane ring-opening : 5-(3-cyanobenzoyl)thiophene-2-carbaldehyde (retention time ~10.5 min).

- Process Optimization : Reduce byproduct formation via slow addition of reactants (<0.1 mL/min) and strict temperature control (±2°C).

What role does the thiophene ring play in modulating electronic properties for optoelectronic applications?

Q. Advanced Research Focus :

- DFT Calculations (e.g., Gaussian 16 ): Analyze frontier molecular orbitals (HOMO-LUMO gap). The thiophene’s conjugated system lowers the gap (~3.2 eV), enhancing charge transport in organic semiconductors.

- Cyclic Voltammetry : Measure oxidation potentials (Epa ~1.1 V vs. Ag/AgCl) to assess hole-injection efficiency.

How can contradictions in cytotoxicity data between in vitro and in vivo models be resolved?

Q. Advanced Research Focus :

- Metabolite Profiling : Use LC-HRMS to identify active metabolites (e.g., hydrolyzed dioxolane derivatives) in plasma.

- Pharmacokinetic Modeling : Apply PBPK models to account for bioavailability differences. Adjust dosing regimens based on t₁/₂ values (e.g., increase frequency if t₁/₂ < 2 h).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.